DPP-4 Enzymatic Inhibitory Activity: Complete Loss of Function vs. Parent Alogliptin
Alogliptin Related Compound 15 (M-II) displays no detectable inhibitory activity toward DPP-4 or any other DPP-related enzyme, as stated in the FDA prescribing information and independent pharmacological summaries [1]. In contrast, the parent compound alogliptin potently inhibits human DPP-4 in vitro with a mean IC50 of approximately 6.9 nM, exhibiting >10,000-fold selectivity for DPP-4 over closely related serine proteases (DPP-8, DPP-9, FAP/seprase, prolyl endopeptidase, tryptase; IC50 >100,000 nM) [2]. The complete ablation of inhibitory function in M-II represents a >10,000-fold difference in target engagement compared with the parent drug.
| Evidence Dimension | DPP-4 enzymatic inhibitory activity (in vitro human DPP-4) |
|---|---|
| Target Compound Data | No inhibitory activity toward DPP-4 or other DPP-related enzymes |
| Comparator Or Baseline | Alogliptin (parent drug): IC50 ~6.9 nM; >10,000-fold selectivity over DPP-8, DPP-9, FAP, prolyl endopeptidase, tryptase (IC50 >100,000 nM for all off-targets) |
| Quantified Difference | >10,000-fold loss of DPP-4 inhibitory function (from IC50 ~6.9 nM to no detectable activity) |
| Conditions | Human DPP-4 in vitro enzyme inhibition assay; selectivity panel against DPP-2, DPP-8, DPP-9, FAP/seprase, prolyl endopeptidase, tryptase |
Why This Matters
This binary functional difference (active vs. inactive) is the most critical discriminator for analytical method development: M-II cannot serve as a surrogate for pharmacodynamic studies and its presence as a metabolite does not contribute to the therapeutic DPP-4 inhibition achieved by alogliptin.
- [1] Aphena Pharma Solutions / FDA Package Insert. Alogliptin Tablets – Section 12.3 Pharmacokinetics: Metabolism. M-II does not display any inhibitory activity toward DPP-4 or other DPP-related enzymes. View Source
- [2] Lee B, Shi L, Kassel DB, Asakawa T, Takeuchi K, Christopher RJ. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys. Eur J Pharmacol. 2008;589(1-3):306-314. Mean IC50 ~6.9 nM; >10,000-fold selectivity over DPP-8, DPP-9. View Source
